molecular formula C17H16BrNO3S B2442289 3-(BENZENESULFONYL)-1-(2-BROMOBENZOYL)PYRROLIDINE CAS No. 1448132-11-3

3-(BENZENESULFONYL)-1-(2-BROMOBENZOYL)PYRROLIDINE

Cat. No.: B2442289
CAS No.: 1448132-11-3
M. Wt: 394.28
InChI Key: NNXGNZKFDUMGCC-UHFFFAOYSA-N
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Description

3-(BENZENESULFONYL)-1-(2-BROMOBENZOYL)PYRROLIDINE is a complex organic compound that features a bromophenyl group and a phenylsulfonyl-substituted pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-1-(2-BROMOBENZOYL)PYRROLIDINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an aldehyde or ketone.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the pyrrolidine ring in the presence of a base.

    Attachment of the Bromophenyl Group: The final step involves the coupling of the bromophenyl group to the pyrrolidine ring, often through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-1-(2-BROMOBENZOYL)PYRROLIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halides are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(BENZENESULFONYL)-1-(2-BROMOBENZOYL)PYRROLIDINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    3-(BENZENESULFONYL)-1-(2-BROMOBENZOYL)PYRROLIDINE: shares similarities with other sulfonyl-substituted pyrrolidines and bromophenyl compounds.

    Phenylsulfonyl-substituted pyrrolidines: These compounds have similar structural features and may exhibit comparable chemical reactivity and biological activity.

    Bromophenyl compounds: Compounds with bromophenyl groups often share similar physical and chemical properties, such as reactivity in substitution reactions.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[3-(benzenesulfonyl)pyrrolidin-1-yl]-(2-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3S/c18-16-9-5-4-8-15(16)17(20)19-11-10-14(12-19)23(21,22)13-6-2-1-3-7-13/h1-9,14H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXGNZKFDUMGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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